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Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

(S)-2-Aminononanoic acid is a non-proteinogenic a-amino acid that serves as a valuable
chiral building block in drug discovery and development. Its long aliphatic side chain imparts
unique properties to peptides and other molecules, leading to enhanced biological activity and
improved pharmacokinetic profiles.

Incorporating (S)-2-aminononanoic acid into peptide sequences can significantly increase
their hydrophobicity. This modification is a key strategy for enhancing the interaction of
peptides with biological membranes, a critical step for the efficacy of many antimicrobial and
cell-penetrating peptides. The increased lipophilicity can lead to improved membrane
disruption, enhanced cellular uptake, and ultimately, greater potency.

Application Notes

The primary application of (S)-2-aminononanoic acid lies in the modification of peptide-based
therapeutics, particularly in the development of novel antimicrobial agents. The addition of its
nine-carbon aliphatic side chain can transform a moderately active peptide into a potent
antibiotic. This is achieved by increasing the peptide's ability to disrupt the bacterial cell
membrane, the primary mechanism of action for many antimicrobial peptides.

Furthermore, the introduction of this non-natural amino acid can enhance a peptide's
resistance to proteolytic degradation, thereby increasing its in vivo half-life and overall
therapeutic potential. Beyond antimicrobial applications, (S)-2-aminononanoic acid can be
utilized in the design of peptidomimetics and other bioactive molecules where modulation of
lipophilicity and conformational constraints are desired.
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Quantitative Data Summary: Enhanced Antimicrobial
Activity

The introduction of long-chain a-amino acids, such as the closely related (S)-2-aminooctanoic
acid, has been shown to dramatically improve the antimicrobial potency of peptides. The
following table summarizes the Minimal Inhibitory Concentration (MIC) values of a lactoferricin
B-derived peptide before and after modification with (S)-2-aminooctanoic acid, demonstrating

the significant enhancement in antibacterial activity.[1] A similar enhancement is anticipated for
peptides modified with (S)-2-aminononanoic acid.

. C-Terminally
Peptide Alone

Microorganism Modified Peptide Fold Improvement
(ng/mL)
(ng/mL)
Escherichia coli >400 25 >16
Bacillus subtilis >400 50 >8
Salmonella
. >400 100 >4
typhimurium
Pseudomonas
. >400 200 >2
aeruginosa
Staphylococcus
>400 400 >1
aureus

Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-
Aminononanoic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for producing a-amino acids.[2][3][4][5][6] An
asymmetric variation can be employed to selectively synthesize the (S)-enantiomer.

Materials:

e Heptanal
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e Ammonia (or ammonium chloride)

o Potassium cyanide

o Chiral auxiliary (e.g., (S)-a-phenylethylamine) or a chiral catalyst

e Hydrochloric acid

 Diethyl ether

» Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:

e Imine Formation: In a round-bottom flask, dissolve heptanal and the chiral auxiliary in a
suitable solvent (e.g., methanol). Stir the mixture at room temperature to form the chiral
imine.

o Cyanation: To the solution containing the imine, add a solution of potassium cyanide in water.
The reaction is typically carried out at a low temperature (e.g., 0 °C) and stirred for several
hours until the formation of the a-aminonitrile is complete.

e Hydrolysis: The resulting a-aminonitrile is hydrolyzed to the corresponding amino acid by
heating with a strong acid, such as 6M hydrochloric acid, under reflux for several hours.

» Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated. This
may involve extraction with an organic solvent (e.g., diethyl ether) to remove by-products,
followed by purification of the aqueous layer. The final product can be purified by
recrystallization or column chromatography to yield pure (S)-2-aminononanoic acid.

Protocol 2: Incorporation of Fmoc-(S)-2-Aminononanoic
Acid into a Peptide Sequence using Solid-Phase Peptide
Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-(S)-2-aminononanoic acid to a growing
peptide chain on a solid support using standard Fmoc-based chemistry.
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Materials:

Fmoc-protected peptide-resin
Fmoc-(S)-2-aminononanoic acid

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

Base: e.g., DIEA (N,N-Diisopropylethylamine)

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
Deprotection solution: 20% piperidine in DMF

Washing solvents: DMF, DCM

Solid-phase synthesis vessel

Shaker or agitator

Procedure:

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the
synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

[¢]

[e]

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

o

[¢]

Repeat the piperidine treatment for an additional 15 minutes.

[e]

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual
piperidine and by-products.
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e Amino Acid Activation:

o In a separate vial, dissolve Fmoc-(S)-2-aminononanoic acid (3 equivalents relative to the
resin loading), HBTU (2.9 equivalents), and HOBLt (3 equivalents) in a minimal amount of
DMF.

o Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to activate the amino
acid.

e Coupling Reaction:

o Add the activated Fmoc-(S)-2-aminononanoic acid solution to the deprotected peptide-
resin.

o Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the
long side chain, a longer coupling time may be required.

e Coupling Confirmation: Perform a Kaiser test to confirm the completion of the coupling
reaction (a negative result indicates the absence of free primary amines). If the test is
positive, repeat the coupling step.

e Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

» Continuation of Synthesis: The resin is now ready for the deprotection and coupling of the
next amino acid in the sequence.

Visualizations
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Experimental Workflow for Peptide Modification
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Caption: Workflow for synthesizing and incorporating (S)-2-Aminononanoic acid.
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Mechanism of Action: Membrane Disruption by Lipopeptides
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Caption: Lipopeptide mechanism of action on bacterial membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B
peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nim.nih.gov]

2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

3. Strecker Synthesis [organic-chemistry.org]

4. masterorganicchemistry.com [masterorganicchemistry.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b554682?utm_src=pdf-body-img
https://www.benchchem.com/product/b554682?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis
https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm
https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 5. jk-sci.com [jk-sci.com]
e 6. medschoolcoach.com [medschoolcoach.com]

 To cite this document: BenchChem. [(S)-2-Aminononanoic Acid: A Chiral Building Block for
Enhanced Peptide Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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